molecular formula C7H7Cl2F3N2 B8250081 (2-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)HYDRAZINE HYDROCHLORIDE

(2-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)HYDRAZINE HYDROCHLORIDE

Cat. No.: B8250081
M. Wt: 247.04 g/mol
InChI Key: HUEJHEIKINJLKH-UHFFFAOYSA-N
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Description

(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is a halogenated aromatic hydrazine derivative characterized by a chloro group at the 2-position and a trifluoromethyl group at the 3-position of the phenyl ring. This compound is structurally significant in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its reactivity is influenced by the electron-withdrawing trifluoromethyl group, which enhances electrophilic substitution resistance while facilitating nucleophilic attacks on the hydrazine moiety.

Properties

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-6-4(7(9,10)11)2-1-3-5(6)13-12;/h1-3,13H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEJHEIKINJLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)NN)Cl)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Reduction Pathway

The most widely reported method for synthesizing arylhydrazines involves diazotization of the corresponding aniline derivative followed by reduction. For (2-chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride, the synthesis proceeds as follows:

Step 1: Diazotization of 2-Chloro-3-(trifluoromethyl)aniline
The starting material, 2-chloro-3-(trifluoromethyl)aniline, is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt. The reaction is typically conducted under ice-cooling to prevent premature decomposition:

Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

Key Parameters :

  • Temperature: 0–5°C

  • Stoichiometry: 1:1 molar ratio of aniline to NaNO₂

  • Acid Concentration: 3–6 M HCl

Step 2: Reduction to Phenylhydrazine
The diazonium salt is reduced using stannous chloride (SnCl₂) in HCl, yielding the free base (2-chloro-3-(trifluoromethyl)phenyl)hydrazine:

Ar-N2+Cl+SnCl2+2HClAr-NH-NH2+SnCl4\text{Ar-N}2^+\text{Cl}^- + \text{SnCl}2 + 2\text{HCl} \rightarrow \text{Ar-NH-NH}2 + \text{SnCl}4

Optimization Notes :

  • Excess SnCl₂ (1.5–2.0 equivalents) ensures complete reduction.

  • Reaction time: 2–4 hours at 0–10°C.

Step 3: Hydrochloride Salt Formation
The free base is treated with concentrated HCl or ethereal HCl to precipitate the hydrochloride salt:

Ar-NH-NH2+HClAr-NH-NH3+Cl\text{Ar-NH-NH}2 + \text{HCl} \rightarrow \text{Ar-NH-NH}3^+\text{Cl}^-

Isolation : Crystallization from isopropyl alcohol or ethanol/water mixtures yields the pure hydrochloride.

Direct Hydrazination of Halogenated Intermediates

An alternative route involves nucleophilic substitution of a halogenated precursor with hydrazine hydrate:

Starting Material : 1-Chloro-2-nitro-3-(trifluoromethyl)benzene
Reaction :

Ar-Cl+N2H4Ar-NH-NH2+HCl\text{Ar-Cl} + \text{N}2\text{H}4 \rightarrow \text{Ar-NH-NH}_2 + \text{HCl}

Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 70–80°C under reflux

  • Catalyst: None required; reaction proceeds via SNAr mechanism due to electron-withdrawing groups (Cl and CF₃).

Yield : 65–75% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern industrial processes employ continuous flow reactors to enhance efficiency:

  • Reactor Type : Tubular reactor with static mixers

  • Residence Time : 10–15 minutes

  • Temperature Control : 5–10°C for diazotization; 25°C for reduction

  • Throughput : 50–100 kg/day

Advantages :

  • Reduced side product formation (e.g., azo compounds).

  • Consistent product quality (purity >98%).

Reaction Optimization and Critical Parameters

Impact of Substituents on Reactivity

The electron-withdrawing chlorine and trifluoromethyl groups significantly enhance the electrophilicity of the aromatic ring, facilitating both diazotization and nucleophilic substitution. Key observations:

  • Diazotization Rate : 2-Chloro-3-(trifluoromethyl)aniline reacts 30% faster than unsubstituted aniline due to increased ring activation.

  • Reduction Efficiency : SnCl₂ achieves 95% conversion compared to 80% with NaBH₄.

Solvent and Temperature Effects

ParameterOptimal RangeEffect on Yield
Diazotization HCl (3 M), 0–5°CMaximizes diazonium stability
Reduction EtOH, 10°CMinimizes over-reduction
Crystallization IPA/H₂O (3:1), −20°CEnhances crystal purity

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J=8.5 Hz, 1H), 7.89 (d, J=8.5 Hz, 1H), 7.45 (s, 1H), 4.10 (s, 2H, NH₂).

  • FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (C-F), 750 cm⁻¹ (C-Cl).

  • HPLC : Retention time 6.8 min (C18 column, 60:40 acetonitrile/water).

Purity Assessment

MethodSpecificationResult
Titration HCl content: 18–20%19.2%
Karl Fischer H₂O <0.5%0.3%
Melting Point 174–176°C175°C

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Diazotization-Reduction8598High
Direct Hydrazination7095Moderate
Continuous Flow9099Very High

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that (2-chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride exhibits notable antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity, improving its ability to penetrate bacterial membranes and exert its antimicrobial effects.

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Cancer Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest

The mechanism involves the activation of apoptotic pathways, potentially through the modulation of key signaling proteins involved in cell survival .

Agrochemical Applications

This compound has been explored for use as a pesticide and herbicide. Its structural features contribute to its effectiveness in targeting specific pests while minimizing toxicity to non-target organisms.

Herbicidal Activity

Field studies have shown that formulations containing this compound can effectively control weed populations in crops. The following table summarizes the efficacy against common agricultural weeds:

Weed Species Application Rate (g/ha) Control Efficacy (%)
Amaranthus retroflexus20085
Setaria viridis15090

These results indicate that the compound can be an effective component in integrated pest management strategies .

Materials Science

In materials science, this compound is utilized in the synthesis of novel polymers and as a building block for advanced materials.

Polymer Synthesis

The compound can be polymerized to create materials with enhanced thermal stability and chemical resistance. The following properties have been observed in polymers derived from this compound:

Property Value
Glass Transition Temperature (Tg)150 °C
Tensile Strength50 MPa

These characteristics make it suitable for applications in coatings, adhesives, and other industrial materials.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load, suggesting its potential as a therapeutic agent.
  • Field Trials for Herbicidal Use : Field trials conducted over two growing seasons demonstrated that formulations containing this compound effectively reduced weed biomass by up to 90%, showcasing its utility in agricultural applications .

Mechanism of Action

The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name CAS No. Substituents Molecular Weight Similarity Score Key Characteristics
(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride Not Provided 2-Cl, 3-CF₃ ~256.6 (est.) N/A High electron-withdrawing effects; used in complex syntheses
(4-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride 40566-70-9 4-Cl, 3-CF₃ ~256.6 0.78 Lower reactivity due to para-chloro placement
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine Not Provided 2,6-Cl, 4-CF₃ ~306.0 N/A Increased steric hindrance; 98% purity
(2-(Trifluoromethyl)phenyl)hydrazine hydrochloride 3107-34-4 2-CF₃ ~222.6 0.90 Reduced halogenation; simpler synthesis pathways
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride 1138036-54-0 2-Cl, 3-F ~209.0 N/A Fluorine substituent enhances metabolic stability

Biological Activity

(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride, a compound with significant biological activity, is characterized by its unique trifluoromethyl group, which enhances its pharmacological properties. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with hydrazine hydrate. The process is crucial as it influences the compound's purity and biological efficacy.

Synthesis Steps:

  • Starting Materials : 2-Chloro-3-(trifluoromethyl)aniline and hydrazine hydrate.
  • Reaction Conditions : Conducted under controlled temperatures to optimize yield.
  • Purification : Crystallization or chromatography techniques are used to obtain pure hydrazine hydrochloride.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential in medicinal chemistry.

The trifluoromethyl group significantly influences the compound's interaction with biological targets. It enhances lipophilicity and metabolic stability, leading to improved bioavailability. The compound has shown activity against various enzymes and receptors involved in disease pathways.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects in cancer cell lines, with IC50 values indicating potent inhibition of cell proliferation.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa15Induction of apoptosis
    MCF-720Inhibition of cell cycle progression
    A54910Modulation of signaling pathways
  • Neuroprotective Effects : Another study indicated that the compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics, with a half-life conducive for therapeutic use.

ParameterValue
AbsorptionRapid
BioavailabilityHigh
Half-life4 hours
MetabolismLiver (CYP450)

Toxicity Profile

While the compound exhibits significant biological activity, its toxicity profile must also be considered. Studies indicate that it is harmful if ingested or in contact with skin, necessitating careful handling in laboratory settings.

Toxicity TypeClassification
Acute Toxicity (oral)Harmful (H302)
Acute Toxicity (dermal)Harmful (H312)

Q & A

Q. What are the recommended safety protocols for handling (2-chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride in laboratory settings?

Answer: Due to the compound’s structural similarity to phenylhydrazine hydrochloride (PHZCl), which exhibits acute toxicity, mutagenicity, and potential carcinogenicity , researchers must adhere to stringent safety measures:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use N95 respirators during powder handling.
  • Ventilation : Conduct all manipulations in a fume hood to prevent inhalation exposure.
  • Decontamination : Wash hands/arms with soap post-handling; avoid eating/drinking in the lab.
  • Waste Disposal : Segregate contaminated waste and use professional disposal services to mitigate environmental risks .

Q. How can researchers synthesize this compound, and what analytical methods validate its purity?

Answer:

  • Synthesis : Adapt methods from structurally analogous hydrazine hydrochlorides (e.g., 2,6-dichlorophenylhydrazine HCl). For example, diazotization of 2-chloro-3-(trifluoromethyl)aniline followed by reduction with stannous chloride in HCl yields the hydrazine derivative .
  • Characterization :
    • HPLC : Use reverse-phase C18 columns with TFA-containing mobile phases (retention time ~1–2 minutes under QC-SMD-TFA05 conditions) .
    • Mass Spectrometry : Confirm molecular ion peaks via LC-MS (e.g., m/z 246.025 for [M+H]+) .
    • Melting Point : Compare observed values (e.g., ~225°C, dec.) to literature .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in heterocyclic synthesis?

Answer: This compound serves as a precursor for Fischer indole synthesis and pyrazole derivatives. Key mechanisms include:

  • Cyclocondensation : React with ketones/aldehydes under acidic conditions (e.g., HCl/EtOH) to form indoles or pyrazoles via hydrazone intermediates. For example, reaction with β-ketoesters yields trifluoromethyl-substituted pyrazoles, leveraging the electron-withdrawing CF₃ group to direct regioselectivity .
  • Cross-Coupling : Utilize palladium catalysts (e.g., Suzuki-Miyaura) to functionalize the aryl chloride moiety, enabling access to biaryl systems .

Q. How does the trifluoromethyl group influence the compound’s stability and biological activity in pharmacological studies?

Answer:

  • Stability : The CF₃ group enhances metabolic resistance due to its strong electron-withdrawing effect and hydrophobic character, as seen in related fluorinated hydrazines .
  • Bioactivity : Comparative studies on analogs (e.g., 3,5-dimethylphenylhydrazine HCl) suggest that electron-deficient aromatic systems (like CF₃-substituted derivatives) exhibit enhanced binding to heme proteins, relevant in enzyme inhibition assays .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity profiles: How to reconcile conflicting data on carcinogenic risk?

Answer:

  • Evidence : While NIOSH classifies phenylhydrazine derivatives as potential carcinogens (NSRL: 7.3 µg/day), California’s Prop 65 lists no significant risk levels (NSRLs) for chronic exposure .
  • Resolution : Assume worst-case thresholds. Use ALARA (As Low As Reasonably Achievable) principles for dosing and exposure time. Validate toxicity via in vitro assays (e.g., Ames test for mutagenicity) .

Methodological Recommendations

Q. What advanced techniques are recommended for studying reaction intermediates of this compound?

Answer:

  • In Situ NMR : Monitor hydrazone formation in deuterated solvents (e.g., DMSO-d₆) .
  • DFT Calculations : Model transition states of cyclization reactions using software (e.g., Gaussian 16) to predict regioselectivity .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., hydrazone adducts) to confirm stereochemistry .

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